molecular formula C13H9F3O B155382 1-(2-Methylnaphthyl) trifluoromethyl ketone CAS No. 131831-98-6

1-(2-Methylnaphthyl) trifluoromethyl ketone

Cat. No.: B155382
CAS No.: 131831-98-6
M. Wt: 238.2 g/mol
InChI Key: SVCSLYJRHLULLM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of trifluoromethyl ketones can vary depending on the enzyme isoform. For instance, a trifluoromethyl ketone compound displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Safety and Hazards

When handling 1-(2-Methylnaphthyl) trifluoromethyl ketone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Trifluoromethyl ketones, including 1-(2-Methylnaphthyl) trifluoromethyl ketone, are exceedingly valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Therefore, future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylnaphthyl) trifluoromethyl ketone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-Methylnaphthyl) trifluoromethyl ketone include:

Uniqueness

This compound is unique due to its specific trifluoromethyl group attached to the naphthyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCSLYJRHLULLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564272
Record name 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131831-98-6
Record name 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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